

Application Notes & Protocols: Statistical Analysis Plan for a Preclinical Study of Repirinast

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Compound of Interest

Compound Name: Repirinast

Cat. No.: B1680522

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Introduction

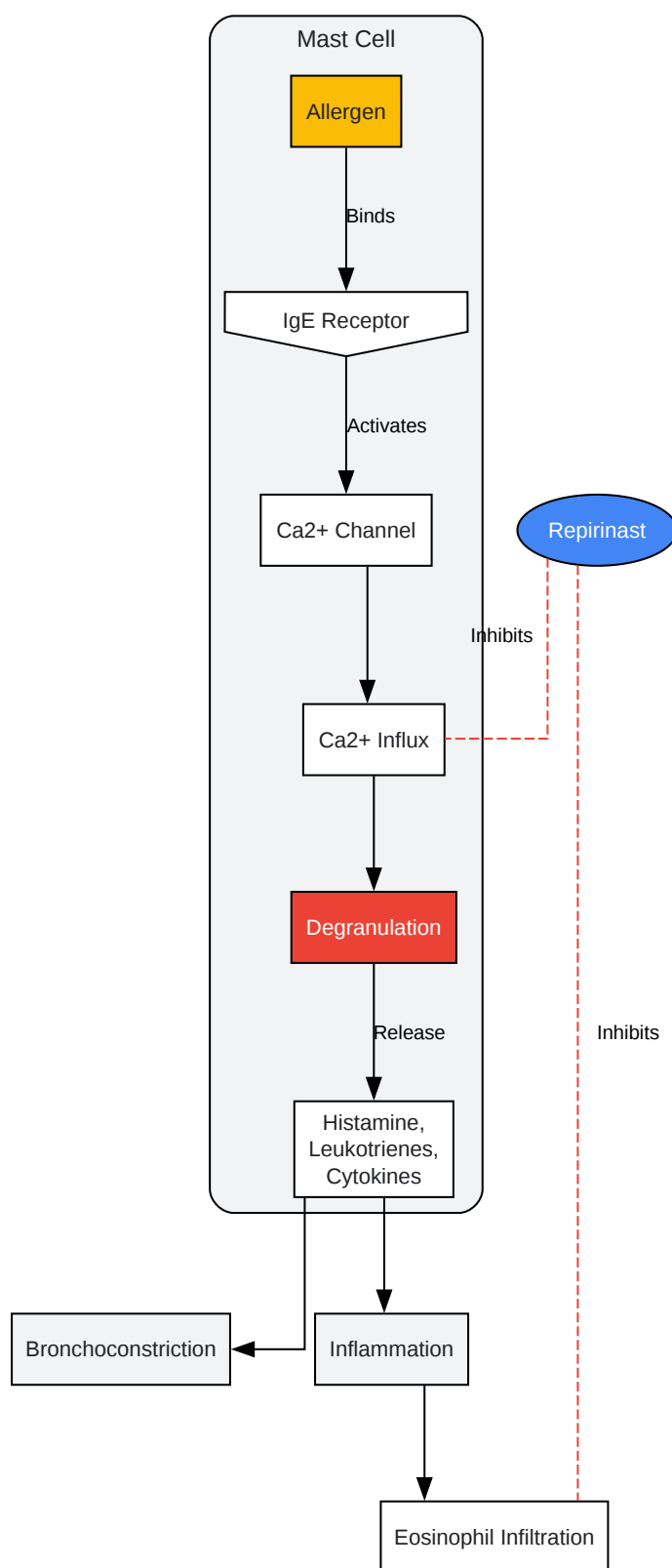
Repirinast is an anti-allergic medication primarily recognized for its role as a mast cell stabilizer.[1] Its mechanism of action involves inhibiting the release of inflammatory mediators, such as histamine, from mast cells, a critical process in the cascade of allergic reactions.[2][3][4] **Repirinast** achieves this by preventing calcium influx into mast cells, a necessary step for their degranulation.[1][2][5] Furthermore, studies suggest it modulates the production of inflammatory cytokines and may influence the activity of leukotrienes and the infiltration of eosinophils, positioning it as a multifaceted anti-inflammatory agent.[2][6] Originally developed for asthma, its therapeutic potential is being explored in other inflammatory and fibrotic conditions.[1][3][7]

These application notes provide a detailed statistical analysis plan (SAP) for a preclinical study designed to evaluate the efficacy of **Repirinast** in a murine model of ovalbumin (OVA)-induced allergic asthma. The protocols and statistical framework outlined herein are intended to ensure the study is conducted with scientific rigor, yielding robust and reproducible results.[8]

Repirinast's Proposed Mechanism of Action

The primary mechanism of **Repirinast** is the stabilization of mast cells. In an allergic response, allergens cross-link IgE antibodies on the mast cell surface, triggering a signaling cascade that leads to calcium influx and the subsequent release of pre-formed mediators (e.g., histamine)

and newly synthesized lipids (e.g., leukotrienes). **Repirinast** inhibits this calcium influx, thereby preventing mast cell degranulation and the release of inflammatory substances.^{[1][2]} It also appears to inhibit the infiltration of key inflammatory cells like eosinophils into airway tissues.^[6]



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Caption: Mechanism of **Repirinast** in inhibiting allergic response.

Experimental Protocols

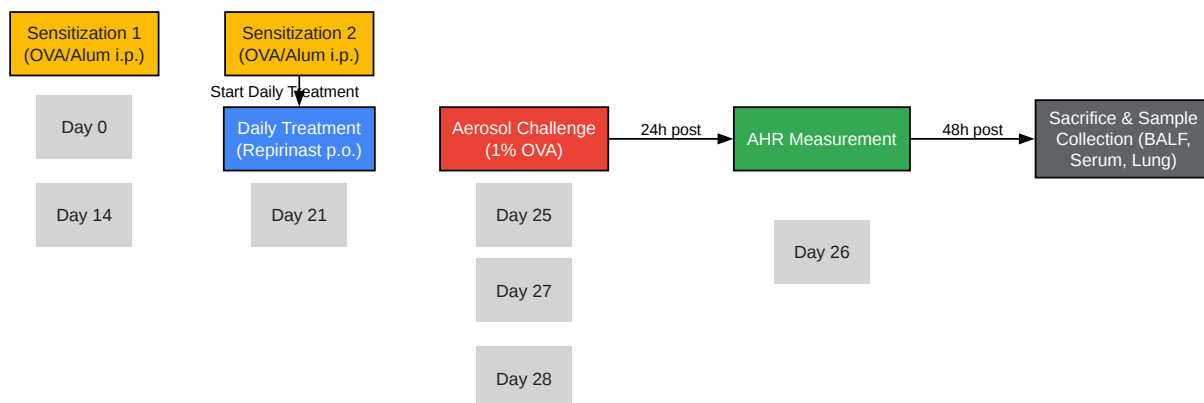
This section details the methodologies for a preclinical evaluation of **Repirinast** in an established murine model of allergic asthma.

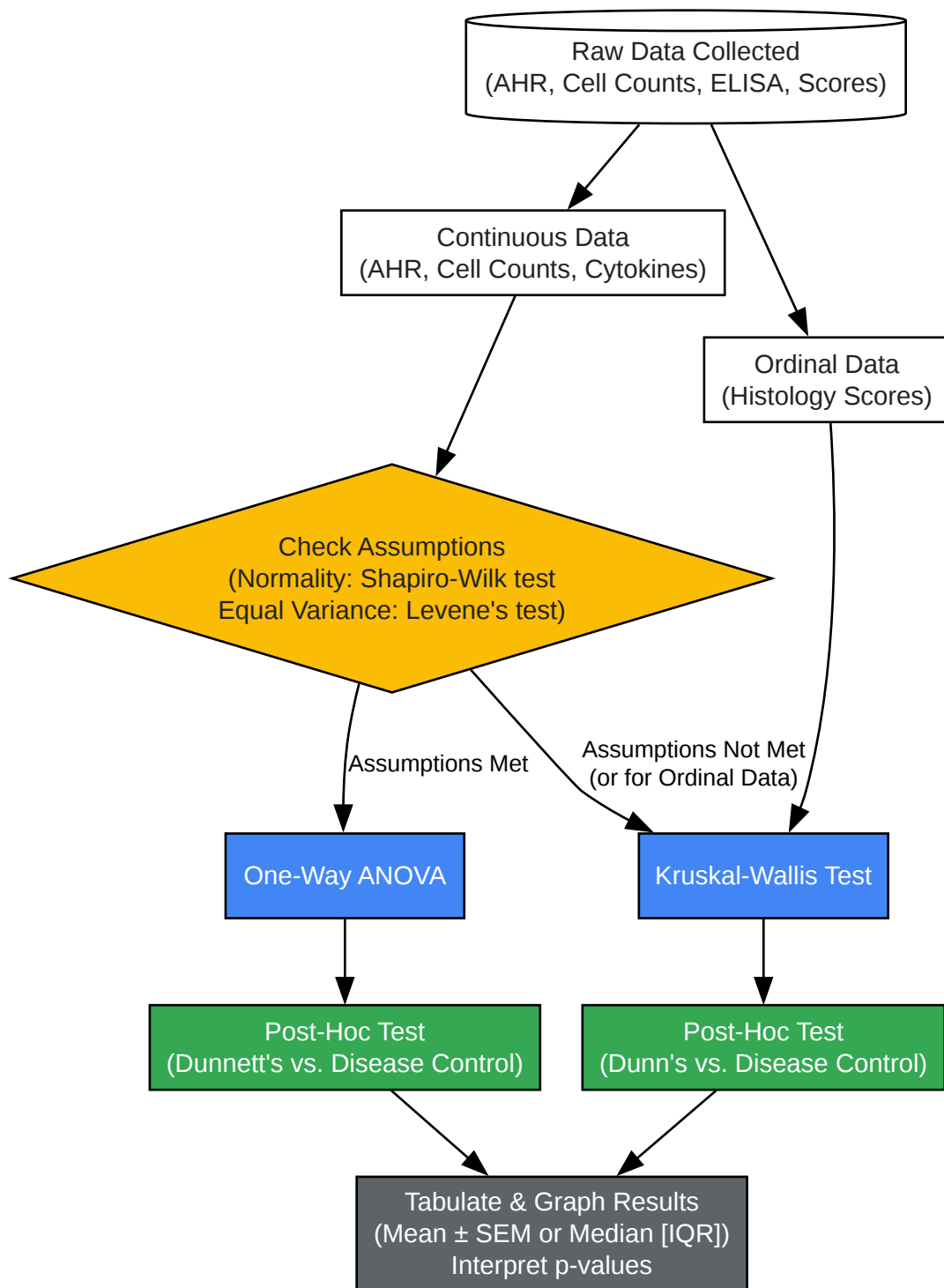
Animal Model and Study Design

- Species/Strain: Female BALB/c mice, 6-8 weeks old.
- Model: Ovalbumin (OVA)-induced allergic asthma model.[9] This model is chosen as it effectively mimics key features of human asthma, including IgE-dependent airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[10]
- Housing: Animals will be housed in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).
- Study Groups (n=10 per group):
 - Group 1 (Negative Control): PBS sensitized/challenged + Vehicle.
 - Group 2 (Disease Model): OVA sensitized/challenged + Vehicle.
 - Group 3 (Positive Control): OVA sensitized/challenged + Dexamethasone (1 mg/kg, intraperitoneal).
 - Group 4 (Test Article Low Dose): OVA sensitized/challenged + **Repirinast** (10 mg/kg, oral gavage).
 - Group 5 (Test Article High Dose): OVA sensitized/challenged + **Repirinast** (30 mg/kg, oral gavage).[4]

Experimental Workflow

The study will be conducted over 28 days. Sensitization is followed by a treatment period and subsequent airway challenge to induce an asthmatic response.





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